N-(7-Hydroxy-1-naphthyl)benzamide
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Overview
Description
N-(7-Hydroxy-1-naphthyl)benzamide: is an organic compound with the molecular formula C17H13NO2. It is a derivative of benzamide, where the benzamide moiety is substituted with a 7-hydroxy-1-naphthyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Hydroxy-1-naphthyl)benzamide typically involves the reaction of 7-hydroxy-1-naphthylamine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-(7-Hydroxy-1-naphthyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-(7-Hydroxy-1-naphthyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(7-Hydroxy-1-naphthyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound’s hydroxyl group can participate in hydrogen bonding, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
- N-(2-Hydroxy-4-nitrophenyl)benzamide
- N-(1-Hydroxy-2-naphthyl)benzamide
- N-(3-Hydroxy-2-methylphenyl)benzamide
Comparison: N-(7-Hydroxy-1-naphthyl)benzamide is unique due to the position of the hydroxyl group on the naphthyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Properties
CAS No. |
6361-30-4 |
---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-(7-hydroxynaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C17H13NO2/c19-14-10-9-12-7-4-8-16(15(12)11-14)18-17(20)13-5-2-1-3-6-13/h1-11,19H,(H,18,20) |
InChI Key |
JMSFXRZVVNHDDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=C(C=C3)O |
Origin of Product |
United States |
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